2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Description
2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 3,5-Dimethyl groups, enhancing steric stability and metabolic resistance.
- Morpholin-4-yl group at position 7, improving solubility and influencing pharmacokinetics through hydrogen bonding.
This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines investigated for therapeutic applications, particularly in oncology, due to their structural versatility and binding affinity for biological targets like kinases .
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)13(2)17(21-23)14-3-5-15(19)6-4-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAUZYSTHCRNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole to form an intermediate, which is then cyclized with morpholine under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics and Tumor Uptake
Pyrazolo[1,5-a]pyrimidine derivatives with fluoroethylamino or nitrobenzamide groups at position 7 exhibit distinct biodistribution profiles:
- Key Insight: The morpholin-4-yl group in the target compound is expected to mimic the favorable tumor retention of fluoroethylamino derivatives while enhancing solubility over nitrobenzamide analogs .
Structural and Conformational Comparisons
- Cyclopenta-Fused Derivatives (): 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (Compound II) shows a 14.5° dihedral angle between the 4-chlorophenyl and pyrazolopyrimidine rings, influencing binding pocket compatibility .
Morpholin-4-yl vs. Chloro Substituents :
Key Research Findings
Morpholine Enhances Tumor Retention: Analogous to fluoroethylamino derivatives, the morpholin-4-yl group in the target compound is predicted to prolong tumor uptake by balancing solubility and slow blood clearance .
4-Chlorophenyl Optimizes Lipophilicity : Compared to 4-methyl or 4-methoxyphenyl analogs (), the 4-chlorophenyl group improves membrane permeability and target binding .
Dimethyl Groups Improve Metabolic Stability : The 3,5-dimethyl configuration reduces oxidative metabolism, a feature shared with high-uptake derivatives like [18F]3 and [18F]4 .
Biological Activity
2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology due to its ability to inhibit key enzymes and receptors involved in cancer progression.
Chemical Structure and Properties
- Molecular Formula : C16H19ClN4O
- Molecular Weight : 318.81 g/mol
- Structural Features : The compound features a chlorophenyl group and a morpholine moiety, contributing to its unique pharmacological profile.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDK activity, this compound can interfere with tumor cell proliferation and induce apoptosis in various cancer cell lines.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate significant anticancer activity. The following table summarizes the biological activity of selected derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine | Chlorophenyl and morpholine groups | CDK inhibitor with cytotoxic effects on cancer cells |
| 2-(Phenyl)-3-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | Phenyl group instead of chlorophenyl | CDK inhibitor |
| 2-(4-Fluorophenyl)-3-methyl-7-(methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | Fluorinated phenyl group | Antitumor activity |
In Vitro Studies
In vitro studies have demonstrated that 2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound has shown IC50 values in the micromolar range, indicating its potency against these cell lines.
Case Studies
- Study on CDK Inhibition : A study published in Journal of Medicinal Chemistry highlighted that pyrazolo[1,5-a]pyrimidines effectively inhibited CDK2 and CDK4, leading to G1 phase arrest in cancer cells. The compound demonstrated a significant reduction in cell viability in treated groups compared to controls .
- Antitumor Activity Assessment : Another investigation evaluated the antitumor effects of various pyrazolo[1,5-a]pyrimidines on xenograft models. Results indicated that the chlorophenyl derivative significantly reduced tumor size compared to untreated controls .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion pathways. Toxicological assessments have indicated that while the compound exhibits low toxicity at therapeutic doses, careful monitoring is necessary during clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
